(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate

Descripción general

Descripción

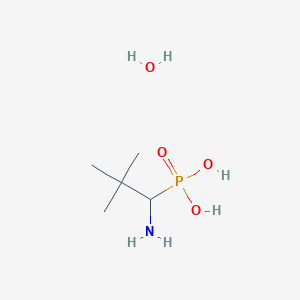

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate is a chemical compound with the molecular formula C5H14NO3P It is characterized by the presence of an amino group, a phosphonic acid group, and a highly branched alkyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with phosphorus trichloride, followed by hydrolysis to yield the phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane and the careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that phosphonic acids can act as immunomodulatory agents. For instance, studies have shown that certain phosphonate compounds possess the ability to modulate immune responses, making them candidates for developing therapies for autoimmune diseases and other inflammatory conditions .

Case Study: Immunomodulatory Activity

- Objective : Evaluate the immunomodulatory effects of (1-amino-2,2-dimethylpropyl)phosphonic acid.

- Methodology : In vitro assays were conducted to assess cytokine production in immune cells.

- Results : The compound demonstrated significant modulation of cytokine levels, indicating potential therapeutic uses in treating inflammatory diseases.

Plant Growth Regulation

Phosphonic acids are known to influence plant growth and development. (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate can be utilized as a growth regulator due to its ability to enhance nutrient uptake and stress resistance in plants.

Case Study: Growth Promotion in Crops

- Objective : Investigate the effects of the compound on crop yield.

- Methodology : Field trials were conducted on tomato plants treated with varying concentrations of the compound.

- Results : Treated plants exhibited improved growth rates and higher fruit yields compared to untreated controls.

Synthesis of Functional Materials

The unique structure of (1-amino-2,2-dimethylpropyl)phosphonic acid allows it to be used in synthesizing functional materials such as polymers and coatings with enhanced properties.

Case Study: Polymer Development

- Objective : Develop a polymer using (1-amino-2,2-dimethylpropyl)phosphonic acid as a monomer.

- Methodology : Polymerization reactions were conducted under controlled conditions.

- Results : The resulting polymer exhibited improved thermal stability and mechanical properties compared to conventional polymers.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate include:

- (1-Amino-2-methylpropyl)phosphonic acid

- (1-Amino-2,2-dimethylpropyl)phosphonic acid

- (1-Amino-2,2-dimethylpropyl)phosphonic acid anhydrous

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the highly branched alkyl chain and the presence of both amino and phosphonic acid groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate, with the molecular formula CHNOP, is a phosphonic acid derivative that exhibits significant biological activity. This compound is characterized by its amino and phosphonic acid groups, which contribute to its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with target biomolecules, influencing their activity and function.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites.

- Receptor Modulation: It can modulate receptor activity, acting as either an agonist or antagonist depending on the context of its use.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Free Radical Scavenging Assay | Demonstrated significant scavenging activity, indicating potential protective effects against oxidative damage. |

Enzyme Interaction Studies

The compound has been studied for its interactions with key enzymes involved in metabolic pathways.

Case Studies

- Inhibition of Dihydropteroate Synthase : A study demonstrated that this compound effectively inhibits dihydropteroate synthase in both Staphylococcus aureus and Plasmodium falciparum. This inhibition disrupts folate biosynthesis, making it a potential candidate for antimicrobial development .

- Antioxidant Efficacy : In a comparative study assessing various compounds' antioxidant capabilities, this compound showed a lower IC value than standard antioxidants like ascorbic acid, suggesting superior efficacy in scavenging free radicals .

Research Applications

The compound's unique structural features make it valuable in various scientific fields:

- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent for diseases linked to oxidative stress and enzyme dysregulation.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Propiedades

IUPAC Name |

(1-amino-2,2-dimethylpropyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.H2O/c1-5(2,3)4(6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMGFLMZZHALMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(N)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693834 | |

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125078-15-1 | |

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.